Ac-KQLR-AFC Trifluoroacetate

Description

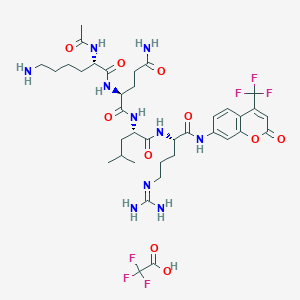

Ac-KQLR-AFC Trifluoroacetate is a synthetic peptide substrate widely used in biochemical research, particularly for studying protease activity. The compound features an acetylated N-terminus (Ac), a tetrapeptide sequence (KQLR), and a 7-amino-4-trifluoromethylcoumarin (AFC) fluorogenic group. The trifluoroacetate (TFA) counterion enhances solubility and stability in aqueous solutions, making it suitable for enzymatic assays. Its design allows cleavage by specific proteases, such as caspases or furin-like enzymes, releasing the AFC group and generating a measurable fluorescent signal . The compound’s high purity (>95%) and specificity are critical for minimizing background noise in sensitive assays.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51F3N10O8.C2HF3O2/c1-18(2)15-26(48-32(54)25(11-12-28(40)50)47-31(53)23(44-19(3)49)7-4-5-13-39)33(55)46-24(8-6-14-43-34(41)42)30(52)45-20-9-10-21-22(35(36,37)38)17-29(51)56-27(21)16-20;3-2(4,5)1(6)7/h9-10,16-18,23-26H,4-8,11-15,39H2,1-3H3,(H2,40,50)(H,44,49)(H,45,52)(H,46,55)(H,47,53)(H,48,54)(H4,41,42,43);(H,6,7)/t23-,24-,25-,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRDNSZJOFGFHU-KRZJFFIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52F6N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

910.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ac-KQLR-AFC Trifluoroacetate involves the solid-phase peptide synthesis (SPPS) method. This method uses a resin-bound peptide chain, which is elongated by sequential addition of protected amino acids. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups . The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Ac-KQLR-AFC Trifluoroacetate undergoes several types of chemical reactions, including:

Cleavage by Proteases: The primary reaction is the cleavage by proteases, which releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC).

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Substitution Reactions: Substitution reactions can occur, particularly involving the trifluoroacetate group.

Common reagents used in these reactions include various proteases, oxidizing agents, and reducing agents. The major product formed from the cleavage reaction is the fluorescent molecule AFC.

Scientific Research Applications

Ac-KQLR-AFC Trifluoroacetate has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in enzymatic assays to study protease activity.

Biology: The compound is used in cell biology to monitor protease activity in live cells.

Medicine: It is used in medical research to study diseases related to protease activity, such as cancer and neurodegenerative diseases.

Industry: The compound is used in environmental research to detect protease activity in various samples.

Mechanism of Action

The mechanism of action of Ac-KQLR-AFC Trifluoroacetate involves its cleavage by proteases. The peptide sequence Ac-Lys-Gln-Leu-Arg (Ac-KQLR) is recognized and cleaved by specific proteases, releasing the fluorescent molecule AFC. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the proteases, and the pathways involved include the enzymatic cleavage of the peptide bond.

Comparison with Similar Compounds

Research and Application Context

- Protease Studies: Ac-KQLR-AFC’s cleavage specificity makes it superior to non-fluorogenic TFA salts (e.g., Tachyplesin I TFA in ) for real-time enzymatic monitoring .

- HPLC Applications : EG00229’s compound-specific design contrasts with generic TFA salts, enabling precise fluorine speciation analysis .

- Therapeutic Research: Cayman’s D-amino acid peptide () exemplifies TFA’s utility in stabilizing bioactive peptides, a feature shared with Ac-KQLR-AFC but applied differently .

Biological Activity

Ac-KQLR-AFC Trifluoroacetate is a synthetic peptide substrate widely used in biochemical research, particularly for monitoring protease activity. This compound is notable for its fluorogenic properties, which allow it to emit fluorescence upon cleavage by specific proteases, making it a valuable tool in cell biology and medical research.

Chemical Structure and Properties

The chemical structure of this compound includes the acetylated peptide sequence Ac-Lys-Gln-Leu-Arg (Ac-KQLR) linked to the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). Upon proteolytic cleavage, AFC is released, which can be quantitatively measured through fluorescence spectroscopy.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₄F₃N₃O₄ |

| Molecular Weight | 335.26 g/mol |

| Solubility | Soluble in DMSO and water |

| Fluorescent Emission Wavelength | 520 nm (green fluorescence) |

The biological activity of this compound primarily relies on its interaction with proteases. The specific peptide sequence is recognized and cleaved by various proteases, leading to the release of the fluorescent AFC molecule. This mechanism enables researchers to monitor protease activity in real-time within live cells.

Key Proteases Targeted

- Trypsin : Cleaves after lysine and arginine residues.

- Chymotrypsin : Recognizes hydrophobic residues adjacent to the cleavage site.

- Caspases : Involved in apoptosis, cleaving at specific aspartic acid residues.

Applications in Research

This compound has diverse applications across several fields:

- Cell Biology : Used to monitor protease activity in live cells, aiding in studies of cellular processes such as apoptosis and signaling pathways.

- Medical Research : Investigates diseases where protease activity is dysregulated, including cancer and neurodegenerative disorders.

- Environmental Studies : Assesses protease activity in environmental samples, contributing to ecological research.

Case Study: Monitoring Apoptosis

Comparison with Other Fluorogenic Substrates

This compound is often compared with other fluorogenic substrates used for detecting protease activities:

| Compound | Target Protease | Emission Wavelength (nm) | Specificity |

|---|---|---|---|

| Ac-DEVD-AFC | Caspase-3 | 520 | High specificity for caspases |

| Ac-YVAD-AFC | Caspase-1 | 520 | Specific for inflammatory caspases |

| Ac-IETD-AFC | Caspase-8 | 520 | Specific for initiator caspases |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying trifluoroacetate (TFA) content in synthetic peptides like Ac-KQLR-AFC Trifluoroacetate?

- Methodology : Use ion chromatography (IC) with suppressed conductivity detection. Calibrate using TFA standards (e.g., 0.5–100 ppb range). For peptides, dissolve samples in ultrapure water and filter (0.22 µm) to remove particulates. Detection limits as low as 0.2 ppb TFA can be achieved without pre-concentration . For decomposition studies, monitor CF₃ signals via mass spectrometry to distinguish TFA from other carboxylates .

Q. How can researchers ensure accurate measurement of peptide content in trifluoroacetate salts?

- Methodology : Perform amino acid analysis (AAA) or quantitative NMR (qNMR) to determine peptide mass independently of the counterion. For AAA, hydrolyze the peptide, separate residues via HPLC, and compare to calibration curves. Note that the total mass includes the TFA counterion; adjust calculations using lot-specific peptide content data from certificates of analysis .

Q. What are the critical handling considerations for trifluoroacetate salts in laboratory settings?

- Methodology : Follow safety protocols for hygroscopic and reactive salts. Store desiccated at –20°C to prevent hydrolysis. Use fume hoods for weighing and dissolution. Dispose of waste via neutralization (e.g., with calcium carbonate) to minimize environmental release, as TFA is highly stable and persistent .

Q. How can residual TFA be minimized during peptide synthesis and purification?

- Methodology : Optimize reverse-phase HPLC purification using TFA-free mobile phases (e.g., acetic acid or ammonium bicarbonate buffers). Post-synthesis, dialyze against TFA-free solvents or use size-exclusion chromatography. Confirm purity via IC or LC-MS to ensure residual TFA <1% .

Advanced Research Questions

Q. What experimental approaches assess the influence of TFA counterions on peptide stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies by incubating this compound in buffers (pH 2–10) at 37°C. Monitor degradation via LC-MS and quantify TFA release using IC. Compare stability profiles to analogs with alternative counterions (e.g., acetate or chloride) to isolate TFA-specific effects .

Q. How can computational models predict TFA’s environmental persistence from laboratory waste?

- Methodology : Use environmental fate models parameterized with data from field studies (e.g., Hubbard Brook Experimental Forest). Input TFA’s hydrolysis half-life (>50 years) and soil adsorption coefficients (Kₐ ≈ 0.1 L/kg) to simulate groundwater transport. Validate with IC analysis of lab wastewater .

Q. What techniques evaluate TFA’s impact on peptide-receptor binding kinetics?

- Methodology : Perform competitive binding assays (e.g., surface plasmon resonance or radioligand displacement) using TFA-containing peptides and receptor preparations (e.g., isolated rat synaptosomal membranes). Compare dissociation constants (Kd) to analogs with non-TFA counterions to assess steric or charge effects .

Q. How are decomposition kinetics of TFA studied under controlled storage conditions?

- Methodology : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to measure thermal stability. For hydrolytic decomposition, track TFA release via IC in aqueous solutions at 25–60°C. Apply Arrhenius kinetics to extrapolate shelf-life predictions .

Q. Can advanced spectroscopic methods resolve TFA’s intermolecular interactions in peptide formulations?

- Methodology : Employ X-ray photoelectron spectroscopy (XPS) or nuclear magnetic resonance (NMR) to probe TFA’s electronic environment. For example, XPS of ethyl trifluoroacetate reveals distinct fluorine electron binding energies, which can be compared to peptide-TFA complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.